molecular formula C10H9NO8S2 B15081620 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- CAS No. 31232-21-0

2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy-

Cat. No.: B15081620
CAS No.: 31232-21-0
M. Wt: 335.3 g/mol
InChI Key: ILUKGKLNMUWRMI-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- is a complex organic compound with the molecular formula C10H9NO8S2. It is known for its unique structure, which includes amino and hydroxyl groups attached to a naphthalene ring system. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- typically involves multiple steps. One common method includes the reduction of nitronaphthalene, followed by sulfonation and further reactions to introduce the amino and hydroxyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process generally includes the use of sulfonating agents and reducing agents, along with purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which provides it with distinctive chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and reactions .

Properties

IUPAC Name

3-amino-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO8S2/c11-9-7(21(17,18)19)2-4-1-5(20(14,15)16)3-6(12)8(4)10(9)13/h1-3,12-13H,11H2,(H,14,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKGKLNMUWRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185155
Record name 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31232-21-0
Record name 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031232210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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